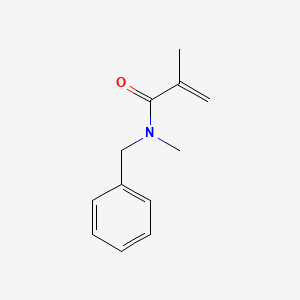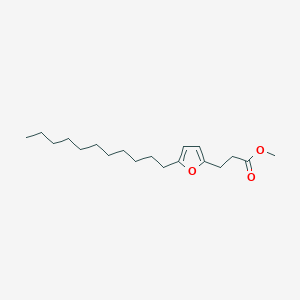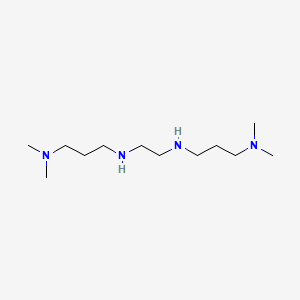![molecular formula C17H11NS2 B14485376 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole CAS No. 64988-67-6](/img/structure/B14485376.png)
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that combines the unique properties of azulene and benzothiazole Azulene is known for its deep blue color and non-benzenoid aromatic structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole typically involves the coupling of azulene derivatives with benzothiazole derivatives. One common method is the electrophilic substitution reaction, where an azulene derivative reacts with a benzothiazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are being investigated.
Industry: In industrial applications, this compound is used in the development of optoelectronic materials, such as organic field-effect transistors and solar cells.
Mécanisme D'action
The mechanism of action of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Azulen-1-yl derivatives: These compounds share the azulene moiety and exhibit similar electronic properties but differ in their functional groups and reactivity.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety have similar heterocyclic structures but may differ in their substituents and biological activities.
Azulen-1-yldiazenyl-heteroaromatic compounds: These compounds contain both azulene and heteroaromatic moieties, similar to this compound, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of azulene and benzothiazole moieties, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
64988-67-6 |
|---|---|
Formule moléculaire |
C17H11NS2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-azulen-1-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS2/c1-2-6-12-10-11-15(13(12)7-3-1)19-17-18-14-8-4-5-9-16(14)20-17/h1-11H |
Clé InChI |
DFAQSLDQCXUSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
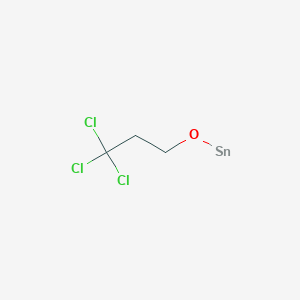

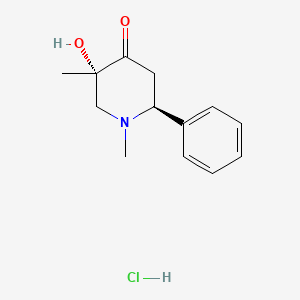
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
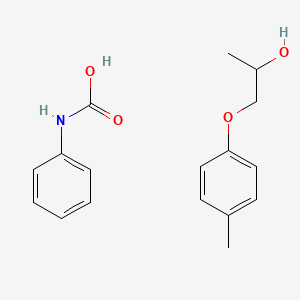
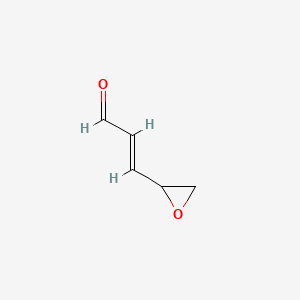
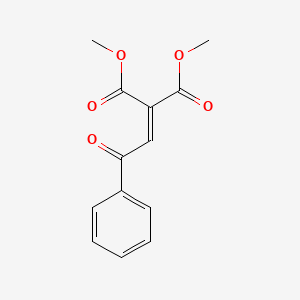
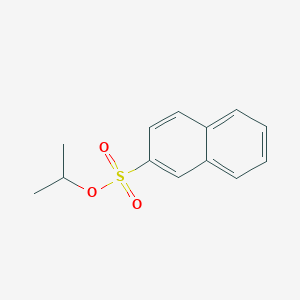
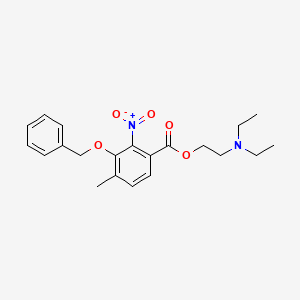
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
